molecular formula C22H13F2N3O B2808729 3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole CAS No. 321526-22-1

3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)-1H-pyrazol-3-yl]-2,1-benzisoxazole

Cat. No.: B2808729
CAS No.: 321526-22-1
M. Wt: 373.363
InChI Key: CBNSWUADAKDMSI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple rings and functional groups. The benzisoxazole and pyrazole rings would likely contribute to the rigidity of the molecule, while the fluorophenyl groups could introduce elements of polarity .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorine atoms, which are highly electronegative and could make the molecule susceptible to reactions with nucleophiles. Additionally, the presence of the benzisoxazole and pyrazole rings could also influence the compound’s reactivity .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of fluorine atoms could increase the compound’s stability and polarity .

Scientific Research Applications

Synthesis and Structural Characterization

  • Isostructural Thiazoles Synthesis : Research by Kariuki et al. (2021) focused on synthesizing isostructural thiazoles with similar compounds, demonstrating high yields and providing insights into their structural characteristics through single crystal diffraction (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
  • Synthesis and Crystal Structures of N-Substituted Pyrazolines : Loh et al. (2013) conducted a study on the synthesis of four pyrazole compounds, offering a detailed characterization of their structures using X-ray single crystal structure determination (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).

Potential Biological Activities

  • Anti-Inflammatory Activity : Sunder and Maleraju (2013) synthesized derivatives of a similar compound, assessing them for anti-inflammatory activity, with some showing significant results (Sunder & Maleraju, 2013).
  • Antibacterial and Antifungal Activities : Ragavan, Vijayakumar, and Kumari (2010) developed 1,5-diaryl pyrazole derivatives and evaluated their antibacterial and antifungal activities, finding that several compounds exhibited good effectiveness (Ragavan, Vijayakumar, & Kumari, 2010).

Molecular Docking Studies

  • Molecular Docking Study of Pyrazole Clubbed Oxazole : Desai et al. (2020) explored the molecular docking on DNA gyrase subunit b for a series of novel 3-(3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl)-5-arylisoxazoles, aiming to understand the mechanism of action for antibacterial agents (Desai, Vaja, Joshi, & Khedkar, 2020).

Future Directions

The potential applications and future directions for this compound would depend largely on its physical and chemical properties, as well as its biological activity. Compounds with similar structures are often used in medicinal chemistry and materials science .

Properties

IUPAC Name

3-(4-fluorophenyl)-5-[1-(2-fluorophenyl)pyrazol-3-yl]-2,1-benzoxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F2N3O/c23-16-8-5-14(6-9-16)22-17-13-15(7-10-20(17)26-28-22)19-11-12-27(25-19)21-4-2-1-3-18(21)24/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBNSWUADAKDMSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C=CC(=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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